

An In-depth Technical Guide to the Chemical and Physical Properties of Timonacic

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Compound of Interest

Compound Name: *Timonacic*

Cat. No.: *B1683166*

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Foreword: This document provides a comprehensive overview of **Timonacic** (Thiazolidine-4-carboxylic acid), a heterocyclic compound with significant therapeutic potential. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical and physical characteristics, mechanisms of action, and relevant experimental methodologies.

Chemical and Physical Properties

Timonacic, also known as thioproline, is a cyclic sulfur-containing amino acid derivative.^{[1][2]} ^[3] It is recognized for its antioxidant and potential antineoplastic properties.^{[3][4]} The following tables summarize its key chemical identifiers and physicochemical properties based on available data.

Table 1: Chemical Identifiers of Timonacic

Identifier	Value	Reference
IUPAC Name	1,3-thiazolidine-4-carboxylic acid	
Synonyms	Thioproline, 4- Thiazolidinecarboxylic acid, Heparegen, Norgamem	
CAS Number	444-27-9 (racemate)	
Molecular Formula	C ₄ H ₇ NO ₂ S	
Molecular Weight	133.17 g/mol	
InChI Key	DZLNHFMRPBPULJ- UHFFFAOYSA-N	
SMILES	O=C(C1NCSC1)O	

Table 2: Physicochemical Properties of Timonacic

Property	Value	Reference
Appearance	Solid powder	
Melting Point	196.5 °C	
Boiling Point	350.3 ± 37.0 °C (Predicted)	
Water Solubility	29.3 g/L (at 21 °C)	
Density	1.4 ± 0.1 g/cm ³	
pKa	2.09 ± 0.20 (Predicted)	
LogP	-2.3 (Predicted)	

Mechanism of Action

Timonacic exhibits a multifaceted mechanism of action, primarily centered around its antioxidant and cytoprotective effects. Its unique structure allows it to participate in various

biochemical processes, making it a subject of interest for treating conditions related to oxidative stress, liver disease, and cancer.

The core mechanisms include:

- Antioxidant Activity: As a thiol antioxidant, **Timonacic** can modulate levels of reactive oxygen species (ROS) within cells, protecting them from oxidative damage. It may also release cysteine, which helps restore intracellular glutathione concentrations.
- Metal Ion Chelation: The compound can bind to and neutralize free metal ions that catalyze the formation of harmful free radicals.
- Antineoplastic Effects: **Timonacic** has been shown to induce a "reverse transformation" in malignant cells, causing them to revert to an untransformed state. It may also restore contact inhibition, a key process for controlling cell proliferation that is often lost in cancer cells. Some research suggests it interferes with mitochondrial oxidative phosphorylation, disrupting ATP production in cancer cells.
- Metabolism and Interaction: In the body, **Timonacic** can be metabolized to cysteine and formaldehyde. The aldehyde moiety is thought to interact with nucleophilic components of nucleic acids or proteins in tumor cells.
- Gene Expression and Protein Stabilization: **Timonacic** can modulate the expression of genes involved in the cell cycle, apoptosis, and stress responses, and it may also act to stabilize certain proteins.

Signaling Pathway Visualization

The following diagram illustrates the interconnected mechanisms of action attributed to **Timonacic**.

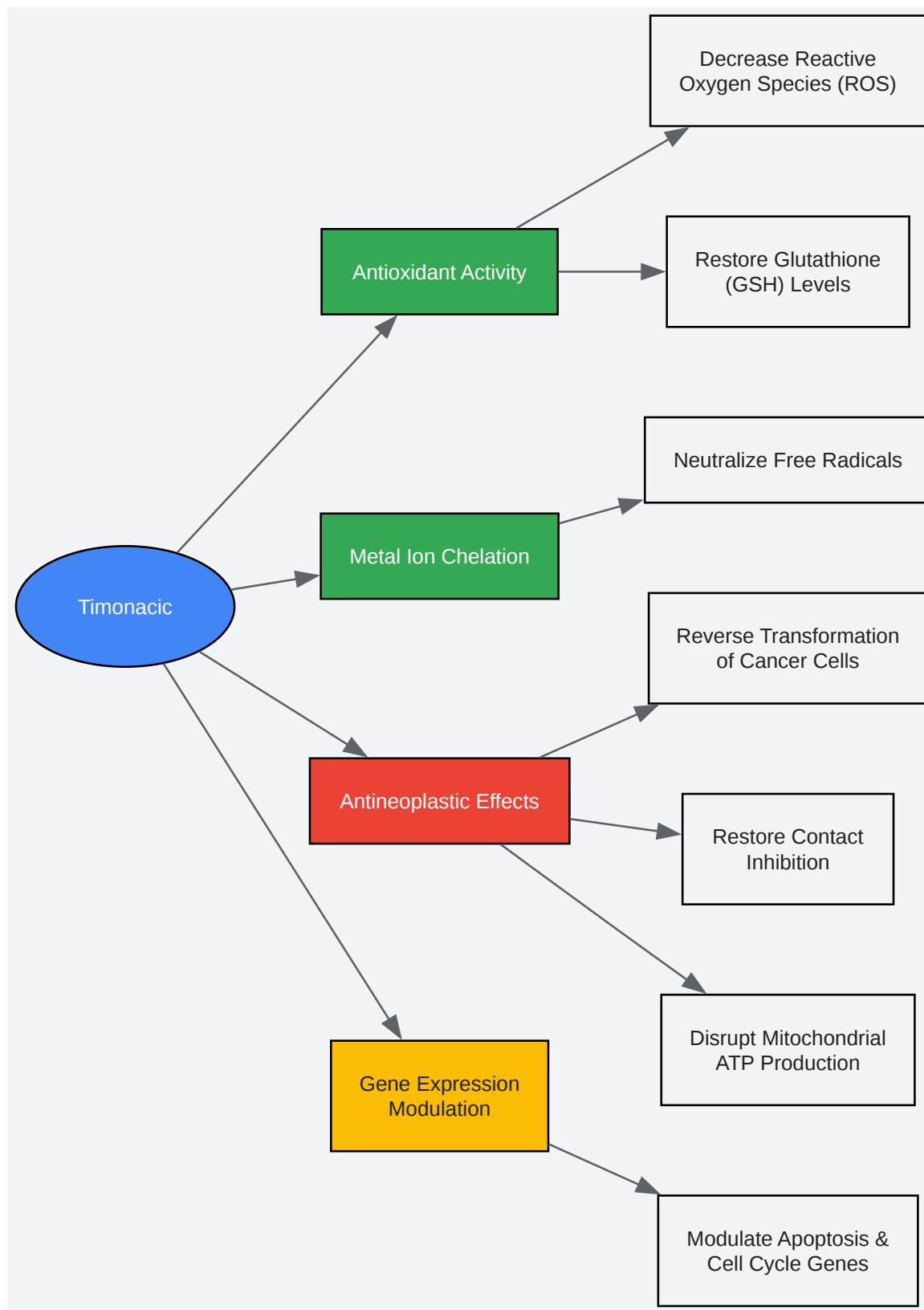
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Figure 1: High-level overview of **Timonacic**'s multifaceted mechanism of action.

Experimental Protocols & Methodologies

While detailed, step-by-step protocols from primary literature are not readily available in summarized forms, key experimental methodologies for the synthesis, analysis, and handling of **Timonacic** have been described.

Synthesis

The synthesis of thiazolidine-4-carboxylic acids like **Timonacic** typically involves the condensation of L-cysteine with an aldehyde, in this case, formaldehyde. This reaction leads to the formation of the characteristic thiazolidine ring. Achieving specific stereoisomers, such as **(R)-Timonacic** or **(S)-Timonacic**, is critical for studying their distinct biological activities and requires stereoselective synthesis strategies.

Quantitative Analysis: Spectrophotometry

A spectrophotometric method has been developed for the effective determination of **Timonacic** content, particularly for pharmaceutical quality control.

- Principle: The method is based on the formation of a chelate between **Timonacic** and palladium(II) chloride in a buffered medium.
- Methodology:
 - A solution of **Timonacic** is prepared in a suitable buffered medium.
 - Palladium(II) chloride solution is added, leading to the formation of a colored complex.
 - The absorbance of the resulting solution is measured using a spectrophotometer at the wavelength of maximum absorption.
 - The concentration of **Timonacic** is determined by comparing the absorbance to a standard curve prepared with known concentrations of the compound.
- Reported Performance: This method has been reported to exhibit a good linear relationship, high precision, and accuracy.

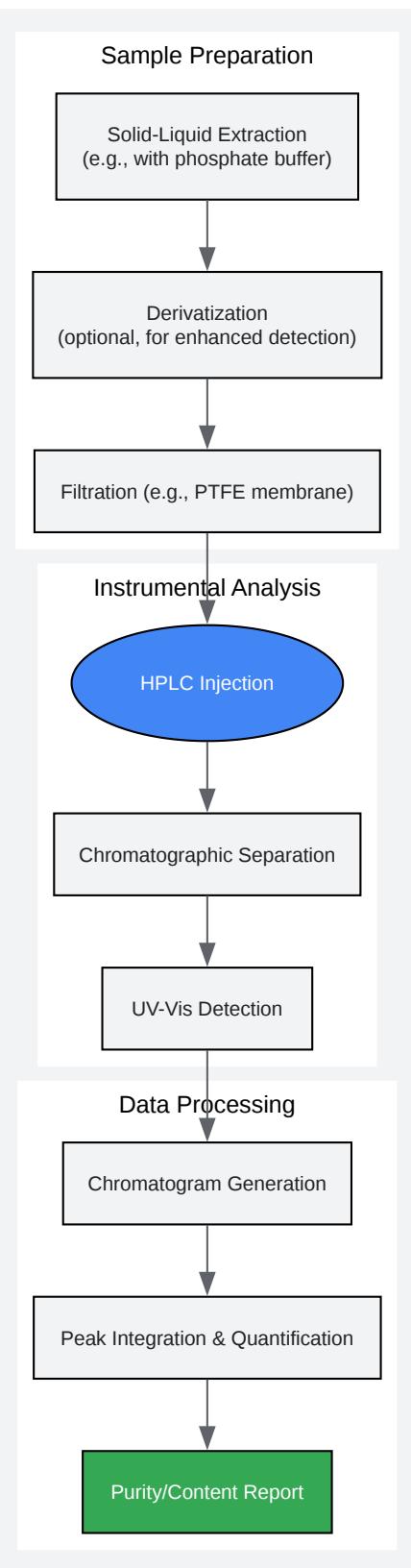
Purity Assessment: Chromatography

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of **Timonacic**.

- Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
- General Workflow:
 - Sample Preparation: A solution of **Timonacic** is prepared in a suitable solvent. For complex matrices like pharmaceutical tablets or creams, a solid-liquid extraction with a buffer (e.g., phosphate buffer) may be required. Derivatization might be employed to enhance detection.
 - Injection: A small volume of the sample is injected into the HPLC system.
 - Separation: The sample is passed through a column with a specific stationary phase, and a mobile phase is pumped through, eluting the components at different rates.
 - Detection: A detector (e.g., UV-Vis) measures the components as they elute from the column.
 - Quantification: The purity is determined by comparing the peak area of **Timonacic** to the total area of all peaks in the chromatogram.

Workflow Visualization

The following diagram outlines a general workflow for the quantitative analysis of **Timonacic** in a pharmaceutical product.



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Figure 2: General workflow for purity assessment of **Timonacic** via HPLC.

Handling and Storage

- Storage of Stock Solutions: For long-term stability, stock solutions of **Timonacic** should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).
- Preparation for Use: If water is used as the solvent for a stock solution, it is recommended to dilute it to the final working concentration and then sterilize it by filtration through a 0.22 µm filter before use in cell-based assays.
- Animal Studies: For administration in animal models (e.g., mice), dosages are typically calculated in mg/kg. The compound may be formulated in vehicles such as a mix of DMSO, PEG300, Tween 80, and saline, with care taken to keep co-solvent concentrations within tolerated limits.

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